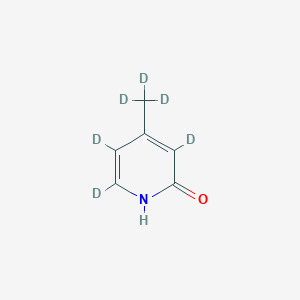

2-Hydroxy-4-methylpyridine-d6

Description

Overview of Deuterated Pyridines as Advanced Research Probes

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and natural products. researchgate.net Deuterated pyridines are pyridine molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. This substitution creates a molecule that is chemically similar to the original but has a higher mass.

This subtle change makes deuterated pyridines invaluable as advanced research probes. nih.gov They are extensively used as internal standards in quantitative mass spectrometry, allowing for precise measurement of their non-deuterated analogs in complex biological samples. The development of new methods for selective deuterium incorporation into the pyridine ring is an active area of research, aiming to provide cost-effective and efficient access to these important compounds. researchgate.netacs.orgd-nb.info Furthermore, deuterated pyridines serve as key intermediates in the synthesis of more complex isotopically labeled molecules for pharmacological and biological investigations. nih.gov

Rationale for In-Depth Research on 2-Hydroxy-4-methylpyridine-d6

The compound this compound is the isotopically labeled version of 2-Hydroxy-4-methylpyridine (B87338). usbio.netcymitquimica.com The rationale for its use and study is directly linked to the importance of its non-deuterated counterpart, which is also known as 4-Methyl-2(1H)-pyridinone. sigmaaldrich.comtcichemicals.com

The parent compound, 2-Hydroxy-4-methylpyridine, is utilized in research to investigate molecular interactions, such as self-association and hetero-association, through techniques like NMR. ottokemi.com It also serves as a building block or intermediate in the synthesis of other more complex molecules, including potential inhibitors for enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Given these applications, this compound serves as an indispensable tool for researchers. It is primarily used as an internal standard for the accurate quantification of 2-Hydroxy-4-methylpyridine in various experimental setups. Its stable isotopic label ensures that it behaves almost identically to the non-labeled compound during sample preparation and analysis but is clearly distinguishable by mass spectrometry, thereby enabling precise and reliable measurements.

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 916979-13-0 | usbio.netbioorganics.bizechochemical.com |

| Molecular Formula | C₆HD₆NO | bioorganics.biz |

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO |

|---|---|

Molecular Weight |

115.16 g/mol |

IUPAC Name |

3,5,6-trideuterio-4-(trideuteriomethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |

InChI Key |

YBDRFJXGJQULGH-RLTMCGQMSA-N |

Isomeric SMILES |

[2H]C1=C(NC(=O)C(=C1C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=CC(=O)NC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 4 Methylpyridine D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Hydroxy-4-methylpyridine-d6, NMR provides invaluable information on the effects of deuteration on the magnetic environment of the remaining nuclei.

Deuterium (B1214612) Isotope Effects on 1H, 13C, and 15N Chemical Shifts

The substitution of hydrogen with deuterium introduces subtle but measurable changes in the NMR chemical shifts of nearby nuclei, known as deuterium isotope effects (DIEs). These effects are categorized as primary (observed for the deuterium nucleus itself) and secondary (observed for other nuclei).

¹H NMR: In this compound, where the methyl protons and the hydroxyl proton are replaced by deuterium, the remaining aromatic protons (H3, H5, and H6) will exhibit secondary isotope effects. These are typically small upfield shifts (Δδ < 0.1 ppm). The magnitude of the isotope shift can be influenced by factors such as hydrogen bonding and steric hindrance.

¹³C NMR: Deuteration causes more pronounced isotope effects on ¹³C chemical shifts. These effects are transmitted through one or more bonds.

One-bond isotope effects (¹ΔC(D)): The carbon atom directly attached to deuterium (C-4 methyl group) will experience the largest upfield shift, typically ranging from 0.2 to 1.5 ppm.

Two-bond isotope effects (²ΔC(D)): The carbon atoms two bonds away from the deuterated site (C-3 and C-5) will also show an upfield shift, usually around 0.1 ppm.

Long-range isotope effects: Smaller effects can be observed on carbons further away.

The tautomeric equilibrium between the hydroxy and pyridone forms of the molecule can significantly influence the observed isotope effects, particularly for the carbons involved in the tautomerism (C-2 and C-6).

¹⁵N NMR: The ¹⁵N nucleus is also sensitive to deuteration, especially of the N-H proton in the pyridone tautomer. Deuteration of the hydroxyl/amino group can lead to observable isotope effects on the ¹⁵N chemical shift, which can provide insights into hydrogen bonding and tautomeric equilibria. In solid-state NMR studies of complexes involving 4-methylpyridine (B42270), deuterium isotope effects on ¹⁵N chemical shifts have been observed.

Table 1: Predicted Deuterium Isotope Effects (DIEs) on Chemical Shifts of this compound

| Nucleus | Position | Predicted Isotope Effect (Δδ in ppm) | Notes |

| ¹H | H-3, H-5, H-6 | Small upfield shift (< 0.1) | Secondary isotope effect. |

| ¹³C | C-4 (methyl) | Large upfield shift (0.2 - 1.5) | One-bond isotope effect. |

| ¹³C | C-3, C-5 | Moderate upfield shift (~0.1) | Two-bond isotope effect. |

| ¹³C | C-2, C-6 | Variable | Influenced by tautomerism. |

| ¹⁵N | N-1 | Observable shift | Dependent on deuteration of the OH/NH group and tautomerism. |

Application of Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules. For this compound, these techniques confirm the structure and the positions of the remaining protons.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the non-deuterated compound, COSY would show correlations between adjacent aromatic protons. For the d6 isotopologue, the absence of the methyl proton signals and their correlations would be a key indicator of successful deuteration.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show correlations only for the C-H bonds of the aromatic ring (C3-H3, C5-H5, and C6-H6), confirming their assignments. The absence of a correlation for the C-4 methyl group would verify its deuteration.

Analysis of Self-Association and Hetero-Association Equilibria via NMR

2-Hydroxypyridines are known to undergo self-association and form hetero-associates with other molecules through hydrogen bonding. NMR spectroscopy is a powerful tool to study these equilibria in solution. A study has utilized 2-hydroxy-4-methylpyridine (B87338) to investigate its self-association and its hetero-association with 2-pyrrolidone in acetonitrile (B52724) solution. By monitoring the chemical shifts of the protons involved in hydrogen bonding as a function of concentration and temperature, the equilibrium constants and thermodynamic parameters for these associations can be determined. The deuteration in this compound, particularly of the hydroxyl proton, would significantly impact these equilibria and could be used to probe the role of the hydrogen bond in these interactions.

Vibrational Spectroscopy (Infrared and Raman) Analysis of Deuteration Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Deuteration leads to predictable shifts in the vibrational frequencies, which can be used to assign specific vibrational modes.

The most significant effect of deuteration in this compound will be observed for the vibrational modes involving the deuterated groups. The stretching frequency of a bond is approximately proportional to the square root of the reciprocal of the reduced mass of the atoms involved. Therefore, replacing hydrogen with the heavier deuterium isotope will cause a significant redshift (lower frequency) for the corresponding stretching vibrations.

O-D/N-D Stretching: The O-H stretching vibration in the hydroxy form (or N-H in the pyridone form) is typically observed in the region of 3400-3600 cm⁻¹. Upon deuteration, this will shift to approximately 2500-2700 cm⁻¹.

C-D Stretching: The C-H stretching vibrations of the methyl group, usually found around 2900-3000 cm⁻¹, will shift to lower frequencies (around 2100-2200 cm⁻¹) for the C-D bonds in the deuterated methyl group.

Bending Vibrations: Bending vibrations involving the deuterated groups will also shift to lower frequencies, although the effect is generally smaller than for stretching vibrations.

Computational studies on related pyridine (B92270) derivatives have been used to calculate and assign vibrational frequencies, which can serve as a guide for interpreting the experimental spectra of 2-Hydroxy-4-methylpyridine and its deuterated analog.

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration of 2-Hydroxy-4-methylpyridine

| Vibrational Mode | Typical Frequency (cm⁻¹) (Non-deuterated) | Predicted Frequency (cm⁻¹) (Deuterated) |

| O-H / N-H Stretch | 3400 - 3600 | 2500 - 2700 |

| C-H Stretch (methyl) | 2900 - 3000 | 2100 - 2200 |

| O-H / N-H Bend | 1200 - 1400 | Lower frequency |

| C-H Bend (methyl) | 1375 - 1450 | Lower frequency |

High-Resolution Mass Spectrometry for Isotopic Purity and Isotopic Distribution Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule and for determining the isotopic purity and distribution of labeled compounds. spectrabase.comresearchgate.net For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of its molecular formula.

The primary application of HRMS in this context is to assess the degree of deuteration. By analyzing the isotopic pattern of the molecular ion peak, the relative abundance of species with different numbers of deuterium atoms (isotopologues) can be determined. spectrabase.comresearchgate.net An ideal sample of this compound would show a single major peak corresponding to the fully deuterated molecule. However, in practice, there may be small amounts of partially deuterated or non-deuterated species present. HRMS can quantify these impurities, providing a measure of the isotopic purity. researchgate.net

The high resolving power of modern mass spectrometers can even separate ions with the same nominal mass but different elemental compositions, which is important for unambiguous identification. researchgate.net

X-ray Diffraction Studies of Crystalline Forms (for structural insights of non-deuterated or related analogs)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While a crystal structure for this compound may not be available, the structures of its non-deuterated analog and other related pyridine derivatives provide valuable insights into its likely solid-state conformation, intermolecular interactions, and hydrogen bonding patterns.

Studies on similar molecules, such as substituted pyridines and benzodiazepines, reveal common structural motifs. For instance, in the solid state, 2-hydroxypyridines often exist in the pyridone tautomeric form and form hydrogen-bonded dimers or chains. The methyl group at the 4-position can influence the crystal packing. The precise bond lengths and angles obtained from X-ray diffraction of analogs serve as a benchmark for computational studies and for a deeper understanding of the structural consequences of deuteration.

Computational and Theoretical Investigations of 2 Hydroxy 4 Methylpyridine D6

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecular systems. For 2-Hydroxy-4-methylpyridine-d6, DFT calculations provide crucial insights into its chemical behavior, from reaction pathways to spectroscopic characteristics.

Prediction of Deuterium (B1214612) Exchange Pathways and Regioselectivity

DFT calculations are instrumental in elucidating the mechanisms of hydrogen-deuterium (H/D) exchange, a fundamental process in isotopic labeling. These calculations can model various catalytic pathways, including acid-mediated, base-mediated, and transition-metal-catalyzed exchanges. For pyridine (B92270) and its derivatives, DFT helps evaluate the energy profiles of potential mechanisms, such as direct nucleophilic aromatic substitution or a deprotonation/protonation sequence.

In base-mediated deuteration, for instance using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), DFT studies indicate that the reaction often proceeds via deprotonation by the highly reactive dimsyl anion. The regioselectivity of the exchange—which positions on the pyridine ring are most likely to be deuterated—is governed by the stability of the intermediate anionic species. For substituted pyridines, DFT calculations can predict that deuterium incorporation occurs at positions remote from the directing group, a finding that has been supported by experimental evidence. The electronic influence of the hydroxyl and methyl groups on the 2- and 4-positions, respectively, dictates the most acidic protons and, therefore, the most likely sites for deuteration.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic properties of this compound can be thoroughly analyzed using DFT. This includes the calculation of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and stability.

A large HOMO-LUMO gap generally signifies high stability and low chemical reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO's location can be influenced by substituents. DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G**), can model the molecular electrostatic potential surface, which visualizes charge distribution and highlights regions of chemical reactivity. These computational methods provide a detailed picture of how deuteration subtly alters the electronic landscape of the molecule.

Interactive Table 1: Representative Frontier Orbital Energies for Substituted Pyridines

This table provides illustrative DFT-calculated energy values for similar aromatic systems to conceptualize the data for this compound.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine Derivative A | -6.5 | -1.2 | 5.3 |

| Pyridine Derivative B | -6.8 | -0.9 | 5.9 |

| Hypothetical 2-Hydroxy-4-methylpyridine (B87338) | -6.6 | -1.1 | 5.5 |

Simulation of Vibrational Frequencies and Spectroscopic Correlation

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical frequencies can be computed and then correlated with experimental data. The replacement of hydrogen with deuterium leads to predictable shifts in vibrational frequencies, particularly for modes involving the substituted atom. The C-D stretching and bending vibrations occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium.

Theoretical calculations allow for the assignment of specific vibrational modes to the observed peaks in experimental spectra. To improve accuracy, calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. The comparison between the simulated spectra of the deuterated and non-deuterated isotopologues provides a clear theoretical basis for understanding the spectroscopic consequences of isotopic substitution.

Interactive Table 2: Simulated Vibrational Frequency Comparison

This table illustrates the expected shift in key vibrational modes upon deuteration, based on general principles observed in DFT studies of similar compounds.

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | ~2250 - 2325 |

| Methyl (CH₃) Stretch | 2850 - 3000 | 2100 - 2250 (for CD₃) |

| O-H Stretch | 3200 - 3600 | ~2400 - 2600 (for O-D) |

| Ring C-C/C-N Stretch | 1400 - 1600 | 1380 - 1580 (minor shift) |

Molecular Dynamics Simulations for Conformational and Tautomeric Studies

2-Hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its 4-methyl-2-pyridone form. This equilibrium is a dynamic process that can be investigated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing insights into conformational changes and the stability of different tautomers.

These simulations can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For the 2-hydroxypyridine (B17775) <=> 2-pyridone system, MD can be used to study the mechanism of proton (or deuteron) transfer, including the potential role of solvent molecules in facilitating the process. The tautomeric preference can be influenced by the environment (gas phase vs. solvent) and by intermolecular interactions like hydrogen bonding. By simulating the d6 isotopologue, researchers can study how the heavier mass of deuterium affects the dynamics of the tautomeric equilibrium.

Quantum Chemical Characterization of Deuterium Isotope Effects and Bond Energies

The substitution of hydrogen with deuterium introduces measurable changes in molecular properties known as deuterium isotope effects. These effects are fundamentally quantum mechanical in nature and can be characterized using high-level quantum chemical calculations.

The primary origin of the isotope effect is the

Mechanistic Investigations Utilizing 2 Hydroxy 4 Methylpyridine D6 As a Mechanistic Probe

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in one of the reactants is replaced with one of its isotopes. libretexts.org This effect is particularly pronounced when a bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. princeton.edu

Elucidation of Primary and Secondary Kinetic Isotope Effects in Reaction Pathways

The use of 2-Hydroxy-4-methylpyridine-d6 allows for the detailed study of both primary and secondary kinetic isotope effects. A primary KIE is observed when the bond to the isotopically substituted atom is cleaved or formed during the rate-limiting step. libretexts.org For instance, in a proton transfer reaction involving the hydroxyl group of 2-hydroxy-4-methylpyridine (B87338), replacing the protium (B1232500) with deuterium (B1214612) (as in this compound) would lead to a significant decrease in the reaction rate. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the O-D bond compared to the O-H bond, thus requiring more energy to break. libretexts.org The magnitude of the primary KIE, often expressed as the ratio of the rate constants (kH/kD), can provide information about the symmetry of the transition state. princeton.edu

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu For example, deuteration of the methyl group or the pyridine (B92270) ring in this compound can influence reaction rates through changes in hyperconjugation or steric effects in the transition state. Analyzing these secondary KIEs can offer subtle details about the geometry and electronic environment of the transition state. princeton.edu

Table 1: Representative Kinetic Isotope Effects in Chemical Reactions

| Reaction Type | Isotopic Substitution | Typical kH/kD Range | Implication |

| Proton Transfer | H/D at transferring site | 2 - 8 | C-H/N-H/O-H bond breaking in RDS |

| Nucleophilic Substitution | H/D at α-carbon | 0.95 - 1.15 | Change in hybridization at reaction center |

| Electrophilic Aromatic Substitution | H/D on aromatic ring | 1 - 1.5 | C-H bond breaking is partially rate-limiting |

This table provides generalized data and specific values can vary significantly based on the reaction conditions and substrates.

Measurement and Interpretation of Solvent Isotope Effects

When a reaction is carried out in a deuterated solvent, such as D2O, instead of a protic solvent like H2O, a solvent isotope effect (SIE) can be observed. mdpi.com The use of this compound in conjunction with solvent isotope effect studies can be particularly informative. If the hydroxyl proton of 2-hydroxy-4-methylpyridine exchanges with deuterium from the solvent, the resulting SIE can help to understand the role of the solvent and proton transfer in the reaction mechanism. nih.gov An inverse solvent isotope effect (kH2O/kD2O < 1) can suggest that the transition state is more stabilized by D2O than H2O, often due to differences in hydrogen bonding. mdpi.com Conversely, a normal solvent isotope effect (kH2O/kD2O > 1) often indicates that a proton transfer from the solvent is involved in the rate-determining step. mdpi.com

Elucidation of Proton Transfer Processes and Transition States

The deuteration in this compound is instrumental in studying proton transfer reactions, a fundamental process in many chemical and biological transformations. By measuring the KIE, researchers can determine whether a proton transfer is concerted or stepwise and can characterize the geometry of the transition state. nih.gov A large primary KIE suggests a linear and symmetric transition state where the proton is equally shared between the donor and acceptor atoms. princeton.edu Deviations from this ideal value can indicate a more reactant-like or product-like transition state.

Tracing Reaction Intermediates and Reaction Coordinate Determination

Isotopic labeling with deuterium in this compound can be used to trace the fate of specific hydrogen atoms throughout a reaction sequence. By analyzing the isotopic distribution in the products and any isolated intermediates, it is possible to map the reaction pathway and identify transient species. nih.gov This information is crucial for constructing an accurate reaction coordinate diagram, which describes the energy changes as reactants are converted into products.

Application in Catalytic Cycle Elucidation and Stereoelectronic Constraints

In catalytic reactions, this compound can be employed to probe the mechanism of each step in the catalytic cycle. nih.gov For example, in a metal-catalyzed reaction, determining the KIE for a C-H activation step involving the deuterated pyridine can reveal whether this step is rate-limiting. umn.edu Furthermore, the stereoelectronic constraints of a reaction can be investigated by observing how isotopic substitution affects the stereochemical outcome. The subtle changes in vibrational frequencies and bond lengths upon deuteration can influence the preferred orientation of the substrate in the catalyst's active site, thereby providing insights into the stereoelectronic factors that govern the reaction's selectivity.

Applications of 2 Hydroxy 4 Methylpyridine D6 in Broader Chemical and Biochemical Research

Role as Labeled Internal Standards in Quantitative Analytical Chemistry

In the field of quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is fundamental for achieving accurate and precise measurements. researchgate.net 2-Hydroxy-4-methylpyridine-d6 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 2-hydroxy-4-methylpyridine (B87338).

The key advantage of using a deuterated analog as an internal standard lies in its chemical and physical similarity to the analyte. researchgate.net It exhibits nearly identical properties such as extraction recovery, ionization response in mass spectrometry, and chromatographic retention time. researchgate.net This allows it to be co-eluted with the analyte, providing a reliable reference for quantification. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is easily distinguishable from the analyte in the mass spectrometer. This approach effectively compensates for variations in sample preparation and instrument response, leading to more robust and reliable analytical methods. The use of deuterated standards is a well-established practice for enhancing the accuracy of quantitative analyses in complex biological matrices. researchgate.net

Table 1: Properties of 2-Hydroxy-4-methylpyridine and its Deuterated Analog

| Property | 2-Hydroxy-4-methylpyridine | This compound |

| Molecular Formula | C₆H₇NO sigmaaldrich.comnih.gov | C₆HD₆NO |

| Molecular Weight | 109.13 g/mol sigmaaldrich.comnih.gov | Approx. 115.17 g/mol |

| Key Feature | Analyte | Internal Standard |

| Mass Difference | - | +6 Da (approx.) |

Contributions to Understanding Fundamental Organic Reaction Mechanisms

The substitution of hydrogen with deuterium in a molecule, as in this compound, provides a powerful tool for elucidating the mechanisms of organic reactions. researchgate.net This is primarily due to the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is typically slower than the cleavage of a carbon-hydrogen (C-H) bond. By studying the reaction rates of the deuterated versus non-deuterated compound, researchers can determine whether the C-H bond is broken in the rate-determining step of a reaction.

The use of deuterium labeling has been instrumental in understanding various reaction mechanisms, including those involving pyridines. rsc.org For instance, studies on the base-mediated deuteration of pyridyl phosphonium (B103445) and ammonium (B1175870) salts have provided insights into the relative acidity of different positions on the pyridine (B92270) ring. rsc.org While specific studies focusing solely on this compound are not extensively detailed in the public domain, the principles of using deuterated compounds to probe reaction pathways are widely applicable. dokumen.pubdss.go.th The presence of the deuterium atoms in this compound allows for detailed mechanistic investigations of reactions involving this heterocyclic scaffold, such as electrophilic substitution, nucleophilic attack, and metal-catalyzed cross-coupling reactions. rsc.orgacs.org

Utility in Biochemical Pathway Elucidation (excluding metabolic fate in living systems)

Isotopically labeled compounds like this compound are valuable in tracing the transformation of molecules through biochemical pathways. While the focus here is not on the metabolic fate within a whole living system, these labeled compounds can be used in in vitro studies with purified enzymes or cell extracts to understand specific enzymatic reactions and pathways.

For example, research on the catabolism of hydroxypyridines in microorganisms has utilized related compounds to identify key enzymes and intermediates. In one study, the degradation of 4-hydroxypyridine (B47283) by Arthrobacter sp. was found to proceed via initial hydroxylation to 3,4-dihydroxypyridine, followed by ring opening. nih.gov Although this study did not use the d6 variant, the principle of using labeled substrates to follow a biochemical conversion is a cornerstone of such research. The deuterium label in this compound would allow for unambiguous tracking of the molecule and its fragments through mass spectrometry, helping to identify the products of enzymatic reactions and elucidate the sequence of events in a catabolic or anabolic pathway.

Potential as Ligands in Material Science and Homogeneous Catalysis Research

Pyridine derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. These complexes have applications in material science and as catalysts in homogeneous catalysis. researchgate.netresearchgate.net The electronic properties of the pyridine ring can be tuned by substituents, influencing the properties of the resulting metal complex.

2-Hydroxy-4-methylpyridine, and by extension its deuterated isotopologue, can function as a ligand. The hydroxyl group, in its deprotonated form, and the pyridine nitrogen can coordinate to a metal center. The methyl group provides a slight electronic modification to the pyridine ring. While specific research on this compound as a ligand is not prominent, the broader class of pyridine-based ligands is extensively studied. The use of the deuterated version could offer subtle advantages in certain spectroscopic characterization techniques, such as NMR spectroscopy, by simplifying spectra or providing a means to probe ligand-metal interactions. The development of new catalysts and materials often relies on the precise design and understanding of the ligands involved, a field where labeled compounds can provide deeper insights. figshare.commdpi-res.com

Future Perspectives and Research Challenges

Development of Novel and More Efficient Deuteration Methodologies for Pyridine (B92270) Derivatives

The synthesis of selectively deuterated pyridines remains a challenge, driving the need for new and improved methodologies. beilstein-journals.org While methods for deuterating the pyridine ring exist, they often lack regioselectivity or require harsh conditions. d-nb.infonih.gov Current research is focused on developing more efficient, selective, and environmentally friendly approaches.

Recent advancements include:

Base-Mediated Deuteration: The use of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has shown promise for the regioselective deuteration of pyridines at the β- and γ-positions. rsc.org This method complements existing techniques that primarily target the α-position. rsc.org Mechanistic studies suggest the involvement of a dimsyl carbanion as a key intermediate. rsc.org

Electrochemical Methods: A metal-free and acid/base-free electrochemical approach has been developed for the C4-selective C-H deuteration of pyridine derivatives using deuterium (B1214612) oxide (D2O). researchgate.netnih.gov This strategy is notable for its high chemo- and regioselectivity under mild, room-temperature conditions. researchgate.netnih.gov

Transition Metal Catalysis: Iridium-based catalysts have proven versatile for hydrogen isotope exchange (HIE) reactions, allowing for ortho-deuteration of pyridine rings. snnu.edu.cn Research is ongoing to develop catalysts that offer greater selectivity and efficiency. uni-rostock.de

Photocatalytic Deuteration: Visible-light photocatalysis is emerging as a mild and selective method for deuterating organic molecules, including those with pyridine scaffolds. researchgate.net

These developing methodologies promise to provide more straightforward access to a wider variety of specifically deuterated pyridine compounds, facilitating their use in various scientific disciplines. rsc.orgresearchgate.net

Integration of Advanced Spectroscopic Techniques for Comprehensive Isotopic Analysis

The precise characterization of deuterated compounds is crucial to understanding their properties and behavior. Advanced spectroscopic techniques are indispensable for determining the location and extent of deuterium incorporation.

Key techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a cornerstone for analyzing deuterated compounds. 1H NMR can quantify the degree of deuteration by observing the disappearance of proton signals. researchgate.net 2H (Deuterium) NMR provides direct detection of the deuterium nuclei, offering insights into the molecular environment of the label. nih.govumich.edu Furthermore, deuterium-induced isotope shifts on 13C NMR spectra can be used to quantify the degree of labeling at specific molecular sites. researchgate.net Two-dimensional correlation techniques, such as 2H-1H correlation spectroscopy, are also being developed to elucidate through-space interactions in partially deuterated solids. chemrxiv.org

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can detect changes in vibrational frequencies upon deuteration. researchgate.net The shift to lower frequencies for C-D bonds compared to C-H bonds provides evidence of successful deuteration. ajchem-a.com

The combination of these techniques provides a comprehensive picture of the isotopic composition and structural integrity of deuterated pyridine derivatives. rsc.org

Synergistic Combination of Computational and Experimental Approaches for Deuterated Systems

The integration of computational chemistry with experimental studies offers a powerful paradigm for understanding and predicting the properties of deuterated compounds. acs.org Density Functional Theory (DFT) has become a particularly valuable tool in this regard. mdpi.com

This synergistic approach can be applied in several ways:

Predicting Reaction Outcomes: DFT calculations can be used to predict the regioselectivity of deuteration reactions by evaluating the relative thermodynamic stability of potential anionic intermediates. d-nb.info This can guide the design of experiments and the development of new synthetic methods.

Interpreting Spectroscopic Data: Computational modeling can aid in the assignment of complex NMR and vibrational spectra of deuterated molecules. researchgate.netmdpi.com By calculating theoretical spectra, researchers can gain greater confidence in their experimental observations.

Understanding Isotope Effects: The combination of experimental measurements and computational analysis is crucial for dissecting equilibrium isotope effects. acs.org For instance, DFT calculations can help to rationalize observed changes in basicity upon deuteration of pyridine by analyzing changes in vibrational frequencies. researchgate.net

The table below illustrates how computational methods can complement experimental findings in the study of deuterated pyridines.

| Research Area | Experimental Technique | Computational Method | Combined Insights |

| Reaction Selectivity | NMR analysis of product distribution | DFT calculations of intermediate energies | Prediction and rationalization of deuteration regioselectivity. d-nb.info |

| Spectroscopic Analysis | IR/Raman and NMR spectroscopy | DFT calculations of vibrational frequencies and nuclear shieldings | Accurate assignment of spectral features and structural confirmation. researchgate.netmdpi.com |

| Isotope Effects | NMR titration for pKa measurement | DFT calculations of zero-point vibrational energies | Deeper understanding of the origins of equilibrium isotope effects on properties like basicity. acs.orgresearchgate.net |

Expanding the Scope of Mechanistic Studies with Tailored Deuterated Analogs

Deuterated compounds are invaluable tools for probing reaction mechanisms, primarily through the study of kinetic isotope effects (KIEs). researchgate.netcdnsciencepub.com The replacement of a hydrogen atom with a deuterium atom at a bond that is broken in the rate-determining step of a reaction typically leads to a decrease in the reaction rate.

The use of specifically deuterated pyridine analogs, such as 2-Hydroxy-4-methylpyridine-d6, can provide detailed insights into a variety of chemical and biological processes:

Enzymatic Reactions: Deuterated substrates are widely used to study the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov For example, a significant KIE observed with a deuterated pyridine nucleotide analog provided evidence for the mechanism of an enzymatic reduction reaction. nih.gov

Nucleophilic Substitution Reactions: The KIEs for reactions of pyridine derivatives can help to distinguish between different mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.net

C-H Activation: Deuterium labeling is instrumental in mechanistic studies of C-H activation reactions catalyzed by transition metals. snnu.edu.cnacs.org

By synthesizing a toolbox of pyridine derivatives with deuterium labels at various positions, chemists can systematically investigate the role of specific C-H bonds in reaction transition states. This allows for a more nuanced understanding of reaction mechanisms and can guide the development of new catalysts and chemical transformations.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Hydroxy-4-methylpyridine-d6, and how does deuteration impact reaction protocols?

- Methodological Answer : Deuterated compounds like this compound require precise control of reaction conditions to avoid isotopic exchange. Synthesis typically involves substituting hydrogen atoms with deuterium via acid-catalyzed exchange or using deuterated precursors. For example, deuterated solvents (e.g., D₂O) and catalysts must be employed to minimize contamination. Post-synthesis purification via column chromatography or recrystallization is critical to achieving high isotopic purity (>98% deuteration), as residual protons can skew spectral data .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines for deuterated compounds:

- Storage : Use airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation.

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid prolonged exposure to moisture or oxygen, which can destabilize the compound.

- Disposal : Incinerate via EPA-approved hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR is unsuitable due to deuteration; instead, use ²H NMR or ¹³C NMR to confirm isotopic substitution and structural integrity.

- FT-IR/Raman : Identify vibrational modes of the hydroxyl (–OD) and methyl groups. Compare with non-deuterated analogs to validate deuteration .

- Mass Spectrometry (HRMS) : Confirm molecular weight shifts (+6 Da for full deuteration) and isotopic distribution .

Advanced Research Questions

Q. How do isotopic effects influence the reactivity of this compound in coordination chemistry studies?

- Methodological Answer : Deuteration alters kinetic isotope effects (KIE) in ligand-metal interactions. For example, in copper(II) complexes with hydroxyl pyridine derivatives, deuterated ligands may exhibit slower ligand-exchange rates due to stronger O–D bonds compared to O–H. Researchers should:

- Conduct kinetic studies under controlled pH and temperature.

- Compare stability constants (log β) of deuterated vs. non-deuterated complexes using potentiometric titrations .

Q. How can researchers resolve contradictions in spectral data arising from partial deuteration or impurities?

- Methodological Answer : Contradictions often stem from incomplete deuteration or solvent interference. Mitigation strategies include:

- Cross-Validation : Use complementary techniques (e.g., LC-MS for purity, ²H NMR for deuteration level).

- Isotopic Dilution Analysis : Spike samples with non-deuterated analogs to quantify residual protons.

- Computational Modeling : Simulate expected spectra (e.g., DFT for IR/Raman bands) to identify anomalies .

Q. What experimental designs are optimal for studying the solvatochromic behavior of this compound in polar solvents?

- Methodological Answer :

- Solvent Screening : Test deuterated (DMSO-d₆, CDCl₃) and non-deuterated solvents to isolate isotopic effects.

- UV-Vis Spectroscopy : Measure λₘₐₓ shifts under varying dielectric constants.

- Temperature Control : Use jacketed cells to assess thermal stability of solvated species .

Q. How can isotopic labeling of this compound enhance mechanistic studies in catalysis?

- Methodological Answer : Use deuterated ligands to track reaction pathways via:

- Kinetic Profiling : Compare turnover frequencies (TOF) in H₂O vs. D₂O to identify rate-determining steps.

- Isotope Tracing : Monitor deuterium incorporation in products via GC-MS or ²H NMR .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing batch-to-batch variability in deuteration efficiency?

- Methodological Answer :

- ANOVA : Compare deuteration levels across synthesis batches.

- Multivariate Regression : Correlate reaction parameters (e.g., temperature, catalyst concentration) with isotopic purity .

Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer : Discrepancies often arise from solvent isotope effects.

- Experimental : Measure pKa potentiometrically in D₂O and H₂O.

- Computational : Use COSMO-RS or DFT solvation models to adjust for deuterium’s electrostatic impact .

Tables for Quick Reference

| Technique | Application | Key Parameter |

|---|---|---|

| ²H NMR | Deuteration level quantification | Signal integration at δ 4.5–5.5 ppm |

| FT-IR | –OD/–OH stretching verification | Peak shift from ~3200 cm⁻¹ (OH) to ~2400 cm⁻¹ (OD) |

| HRMS | Molecular weight validation | m/z = M + 6 (for C₆D₆ substitution) |

| Synthesis Challenge | Solution |

|---|---|

| Isotopic exchange | Use excess D₂O and acid catalysts (e.g., DCl) |

| Purification | Size-exclusion chromatography in deuterated solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.